molecular formula C5H9N B1356685 2-Azabicyclo[3.1.0]hexane CAS No. 27202-71-7

2-Azabicyclo[3.1.0]hexane

Cat. No. B1356685
CAS RN: 27202-71-7
M. Wt: 83.13 g/mol
InChI Key: WSSDGZWSPMAECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[3.1.0]hexane is a chemical compound with the molecular formula C5H9N . It is a key moiety in natural products for biological activities against bacteria, fungi, and tumor through DNA alkylation . The 3-azabicyclo[3.1.0]hexyl ring system displays diverse biological activities and great potential in the pharmaceutical industry .


Synthesis Analysis

A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time. The key step was photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, as well as excellent functional group tolerance, giving the desired products in moderate to excellent yields .


Molecular Structure Analysis

The molecular structure of 2-Azabicyclo[3.1.0]hexane consists of 5 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . It has a density of 1.0±0.1 g/cm3 and a molar refractivity of 24.5±0.3 cm3 .


Chemical Reactions Analysis

The synthesis of 2-Azabicyclo[3.1.0]hexane involves several steps, including amino protection, 4-dimethylaminopyridine (DMAP) catalytic cyclization, reduction-dehydration into alkene, asymmetric Simmons-Smith reaction, and hydrolysis reaction from glutamic acid .


Physical And Chemical Properties Analysis

2-Azabicyclo[3.1.0]hexane has a boiling point of 122.5±8.0 °C at 760 mmHg, a vapour pressure of 13.9±0.2 mmHg at 25°C, and an enthalpy of vaporization of 36.0±3.0 kJ/mol . It also has a flash point of 15.8±16.5 °C and an index of refraction of 1.498 .

Scientific Research Applications

1. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes

  • Application Summary: A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time. The key step was photochemical decomposition of CHF2-substituted pyrazolines .
  • Methods of Application: This protocol has the advantages of simple operation, and mild conditions, as well as excellent functional group tolerance, giving the desired products in moderate to excellent yields .
  • Results or Outcomes: The 3-azabicyclo[3.1.0]hexyl ring system as a conformationally constrained bicyclic isostere for the piperidine motif displays diverse biological activities and great potential in the pharmaceutical industry .

1. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes

  • Application Summary: A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time. The key step was photochemical decomposition of CHF2-substituted pyrazolines .
  • Methods of Application: This protocol has the advantages of simple operation, and mild conditions, as well as excellent functional group tolerance, giving the desired products in moderate to excellent yields .
  • Results or Outcomes: The 3-azabicyclo[3.1.0]hexyl ring system as a conformationally constrained bicyclic isostere for the piperidine motif displays diverse biological activities and great potential in the pharmaceutical industry .

2. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines]

  • Application Summary: A series of heterocyclic compounds containing spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks have been studied as potential antitumor agents .
  • Methods of Application: Antiproliferative activity of products was screened in human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) as well as mouse colon carcinoma (CT26) and African green monkey kidney epithelial (Vero) cell lines .
  • Results or Outcomes: The most effective among the screened compounds show IC50 in the range from 4.2 to 24.1 μM for all tested cell lines .

3. Synthesis of Stereosiomers

  • Application Summary: The compound has been used in the synthesis of various stereoisomers.
  • Methods of Application: Researchers developed a synthesis for all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

4. Use in Bioactive Compounds

  • Application Summary: 3-Azabicyclo[3.1.0]hexanes are common structural components in natural products and bioactive compounds. They have a broad spectrum of activity against various bacteria, mycobacteria, parasites, tumors, and neurological disorders .
  • Methods of Application: The metal-mediated cyclopropanation domino reaction of chain enynes is the most commonly used strategy for the construction of this type of aza [3.1.0]bicycle derivative .
  • Results or Outcomes: Bioactive molecules containing aza [3.1.0]bicycles have been identified as useful synthons in a range of organic transformations .

5. Use in the Synthesis of New Building Blocks

  • Application Summary: The compound has been used in the synthesis of new building blocks via [2 + 2] cycloaddition .
  • Methods of Application: The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
  • Results or Outcomes: The synthesis was successful, but no further details were provided .

6. Use in the Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)

  • Application Summary: The 3-azabicyclo[3.1.0]hexyl ring system has been used in the development of a ketohexokinase (KHK) inhibitor for the treatment of non-alcoholic fatty liver disease (NAFLD) .
  • Methods of Application: The synthesis of the KHK inhibitor involves the use of photochemical decomposition of CHF2-substituted pyrazolines .
  • Results or Outcomes: The synthesis was successful and the resulting compound has shown potential in the treatment of NAFLD .

Safety And Hazards

When handling 2-Azabicyclo[3.1.0]hexane, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The 3-azabicyclo[3.1.0]hexyl ring system displays diverse biological activities and great potential in the pharmaceutical industry . Therefore, it is of continued interest and great importance to explore new and straightforward methods to access these highly rigid cyclopropanes with more simple operation .

properties

IUPAC Name

2-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-2-6-5-3-4(1)5/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSDGZWSPMAECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590960
Record name 2-Azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azabicyclo[3.1.0]hexane

CAS RN

27202-71-7
Record name 2-Azabicyclo[3.1.0]hexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27202-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[3.1.0]hexane
Reactant of Route 2
2-Azabicyclo[3.1.0]hexane
Reactant of Route 3
2-Azabicyclo[3.1.0]hexane
Reactant of Route 4
2-Azabicyclo[3.1.0]hexane
Reactant of Route 5
2-Azabicyclo[3.1.0]hexane
Reactant of Route 6
2-Azabicyclo[3.1.0]hexane

Citations

For This Compound
267
Citations
A Wolan, M Soueidan, A Chiaroni, P Retailleau, S Py… - Tetrahedron …, 2011 - Elsevier
In this contribution, two methods are presented for the removal of benzyl-type protecting groups attached to the nitrogen atom of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]…
Number of citations: 11 www.sciencedirect.com
R Nirogi, AR Mohammed, AK Shinde… - Journal of Medicinal …, 2020 - ACS Publications
A series of chemical optimizations guided by in vitro affinity at the α4β2 receptor in combination with selectivity against the α3β4 receptor, pharmacokinetic evaluation, and in vivo …
Number of citations: 23 pubs.acs.org
X Fu, J Fan, A Zou, J Yu, G He, H Zhu - Chinese Journal of Organic …, 2014 - sioc-journal.cn
2-Azabicyclo [3.1. 0] hexane-3-carboxylic acids were obtained via amino protection, 4-dimethylaminopyridine (DMAP) catalytic cyclization, reduction-dehydration into alkene, …
Number of citations: 3 sioc-journal.cn
MI Adamovskyi, OS Artamonov, AV Tymtsunik… - Tetrahedron …, 2014 - Elsevier
An unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative giving access to novel 5-substituted 2-azabicyclo[3.1.0]hexanes is described. The synthetic application of the …
Number of citations: 13 www.sciencedirect.com
G Wang, CA James, NA Meanwell, LG Hamann… - Tetrahedron …, 2013 - Elsevier
A stereoselective and scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid (3a) is described. Key to the success of the devised route …
Number of citations: 13 www.sciencedirect.com
A Wasilewska, BA Woźniak, G Doridot… - … A European Journal, 2013 - Wiley Online Library
The acid‐catalysed thermal rearrangements of a family of N‐aryl 2‐azabicyclo[3.1.0]hexanes is described. These substrates, designed in such a way that the aromatic system is …
OS Artamonov, EY Slobodyanyuk, DM Volochnyuk… - Eur. J. Org …, 2014 - academia.edu
Fluorine is very popular in modern drug discovery: it occurs in approximately 20% of all pharmaceuticals, and this fact cannot be explained by mere coincidence or bias in composing …
Number of citations: 45 www.academia.edu
L Arenare, P De Caprariis, M Marinozzi, B Natalini… - Tetrahedron letters, 1994 - Elsevier
Synthesis of 2-azabicyclo[3.1.0]hexane tricarboxylate and its transformation into a new proline-γ-acetic acid equivalent - ScienceDirect Skip to main contentSkip to article Elsevier …
Number of citations: 16 www.sciencedirect.com
D Liao, A Kolesnikov, W Lee, ML Landry - Synthesis, 2020 - thieme-connect.com
The synthesis of an azabicyclo[3.1.0]hexanone-containing inhibitor of the nuclear factor-κB inducing kinase (NIK) is reported. The initial route to this compound was streamlined from 13 …
Number of citations: 3 www.thieme-connect.com
N Garrison - 2020 - repository.usfca.edu
DNA-damaging natural products, despite their promising activity, are often too toxic for clinical use as anti-cancer chemotherapies. 1 Novel strategies to effectively modulate their …
Number of citations: 0 repository.usfca.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.